8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione
Overview
Description
Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione is a heterocyclic compound with the molecular formula C10H4O3S2. It is characterized by a fused ring system that includes thiophene and oxepine units.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione typically involves the cyclization of 2,2’-bithiophene-3,3’-dicarboxylic anhydride. One common method includes the reaction of 2,2’-bithiophene-3,3’-dicarboxylic acid with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxepine-dione structure .
Industrial Production Methods: While specific industrial production methods for Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxepine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxepine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of conductive polymers and advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The compound’s electronic properties are influenced by the presence of sulfur atoms in the thiophene rings, which enhance its conductivity and stability. The oxepine ring contributes to the overall planarity and conjugation, making it an effective component in electronic devices .
Comparison with Similar Compounds
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another heterocyclic compound with similar electronic properties but differing in the ring structure.
2,2’-Bithiophene-3,3’-dicarboxylic anhydride: A precursor in the synthesis of Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione.
Uniqueness: Dithieno[3,2-c:2’,3’-e]oxepine-4,6-dione is unique due to its oxepine ring, which imparts distinct electronic properties and enhances its applicability in organic electronics compared to other thiophene-based compounds .
Properties
IUPAC Name |
8-oxa-3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-7,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O3S2/c11-9-5-1-3-14-7(5)8-6(2-4-15-8)10(12)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFYLGZFYCTMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)OC(=O)C3=C2SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043023-52-4 | |
Record name | Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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